3-Dehydroecdysone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

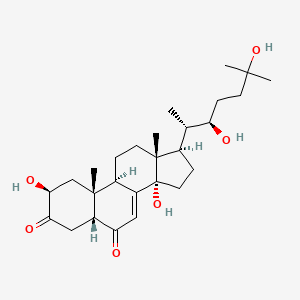

3-dehydroecdysone is a 3-oxo steroid and a secondary alpha-hydroxy ketone. It derives from an ecdysone.

Aplicaciones Científicas De Investigación

Metabolic Pathways

3DE is primarily synthesized from ecdysone through the action of ecdysone oxidase. This reversible reaction allows 3DE to be converted back into ecdysone by the enzyme 3-dehydroecdysone-3β-reductase. Research has demonstrated that maternal 3DE is crucial for early embryonic development in silkworms (Bombyx mori), where it is converted into active ecdysone during critical developmental stages .

Key Findings:

- Synthesis : 3DE can be synthesized from ecdysone in the maternal ovary yolk granules, contributing to the high levels of active ecdysteroids necessary for embryonic development .

- Enzymatic Activity : The enzyme 3DE-3β-reductase is essential for converting 3DE to ecdysone, influencing the hormonal balance during insect development and immune responses .

Biological Functions

3DE has been implicated in various biological functions beyond its role as a precursor to ecdysone. It participates in immune responses and stress resistance in insects.

Immune Response

Studies indicate that 3DE-3β-reductase is vital for the silkworm's immune response. When this enzyme's expression is downregulated, there is a significant decrease in the levels of ecdysteroids, which are known to regulate immune-related gene expression . This suggests that 3DE not only serves as a metabolic intermediate but also plays an active role in modulating immune responses.

Therapeutic Potential

The potential therapeutic applications of 3DE are being explored, particularly in the context of its bioactivity against cancer and other diseases. Research indicates that compounds derived from ecdysteroids exhibit cytotoxic effects against various cancer cell lines.

Case Studies:

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that ecdysteroids, including those derived from 3DE, can inhibit the growth of cancer cells such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values indicate significant potency, suggesting a potential role for these compounds in cancer therapy .

- Stress Resistance : The ability of 3DE to enhance stress resistance in insects may have implications for developing stress-resilient crops or livestock through genetic engineering or hormonal treatments .

Comparative Analysis of Ecdysteroids

The following table summarizes key characteristics and findings related to this compound and its metabolic pathways:

| Aspect | Ecdysone | This compound |

|---|---|---|

| Source | Directly synthesized from cholesterol | Synthesized from ecdysone |

| Enzymatic Conversion | Converted by ecdysone oxidase | Converted back by 3DE-3β-reductase |

| Biological Role | Active hormone regulating molting and development | Precursor with roles in immunity and development |

| Therapeutic Applications | Potential use in insect pest management | Cytotoxicity against cancer cells |

Análisis De Reacciones Químicas

Enzymatic Epimerization via 3-Dehydroecdysone

The midgut cytosol of Spodoptera littoralis larvae catalyzes the epimerization of ecdysone to 3-epiecdysone , with this compound as an obligatory intermediate . This two-step process involves:

Reaction Pathway:

-

Oxidation : Ecdysone → this compound (via cytosolic enzyme, O₂-dependent).

-

Reduction : this compound → 3-Epiecdysone or Ecdysone (cofactor-dependent).

Key Findings:

-

Cofactor Specificity :

-

Irreversibility : The epimerization to 3-epiecdysone is irreversible, as reverse reactions were undetectable .

| Cofactor | Major Product | Minor Product | Yield Ratio (Major:Minor) |

|---|---|---|---|

| NADPH | 3-Epiecdysone | Ecdysone | 4:1 |

| NADH | Ecdysone | 3-Epiecdysone | 3:1 |

Anaerobic vs. Aerobic Conditions

The oxidation of ecdysone to this compound is strictly oxygen-dependent . Under anaerobic conditions (N₂ atmosphere), no conversion occurs, confirming the necessity of molecular oxygen for this step .

Structural Determinants of Reactivity

This compound’s reactivity is governed by its 3-ketone and 6-ketone groups , which participate in redox reactions. The stereochemistry at C-3 and C-22 (R-configuration) further influences enzyme binding and cofactor preference .

Key Functional Groups:

-

3-Ketone : Site of oxidation/reduction during epimerization.

-

6-Ketone : Stabilizes intermediates via resonance.

-

Hydroxyl groups (C-2, C-14, C-22, C-25) : Facilitate hydrogen bonding with enzymatic active sites .

Competitive Inhibition Studies

Unlabeled ecdysone (20 μg) suppresses the conversion of ³H-ecdysone to 3-epiecdysone by ~70% , confirming substrate competition at the enzyme’s active site . This suggests a reversible binding mechanism for ecdysone and this compound.

Biotechnological Implications

The NADPH-dependent reduction of this compound to 3-epiecdysone highlights potential applications in steroid biosynthesis engineering . Modulating cofactor ratios could optimize the production of specific ecdysteroids for agricultural or pharmaceutical use.

Propiedades

Fórmula molecular |

C27H42O6 |

|---|---|

Peso molecular |

462.6 g/mol |

Nombre IUPAC |

(2S,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C27H42O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,23,28,31-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,23-,25+,26+,27+/m0/s1 |

Clave InChI |

GDSSFVCRVUQMRG-OSCDMYCUSA-N |

SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(=O)C4)O)C)C)O)C(CCC(C)(C)O)O |

SMILES isomérico |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H](C(=O)C4)O)C)C)O)[C@@H](CCC(C)(C)O)O |

SMILES canónico |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(=O)C4)O)C)C)O)C(CCC(C)(C)O)O |

Sinónimos |

3-dehydroecdysone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.